molecular formula C6H11NO2 B12409340 4-Piperidine-d9-carboxylic acid

4-Piperidine-d9-carboxylic acid

Cat. No.: B12409340
M. Wt: 138.21 g/mol
InChI Key: SRJOCJYGOFTFLH-UHUJFCCWSA-N
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Description

4-Piperidine-d9-carboxylic acid is a deuterated derivative of 4-piperidinecarboxylic acid, where nine hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in research to study metabolic pathways and reaction mechanisms due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidine-d9-carboxylic acid typically involves the hydrogenation of 4-pyridinecarboxylic acid using deuterium gas in the presence of a palladium-carbon catalyst. This method ensures the incorporation of deuterium atoms into the piperidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

4-Piperidine-d9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidine-d9-carboxylic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-piperidine-d9-carboxylic acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidine-d9-carboxylic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

138.21 g/mol

IUPAC Name

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D

InChI Key

SRJOCJYGOFTFLH-UHUJFCCWSA-N

Isomeric SMILES

[2H]C1(C(NC(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNCCC1C(=O)O

Origin of Product

United States

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